molecular formula C16H17N3O2S B5739540 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide

Cat. No. B5739540
M. Wt: 315.4 g/mol
InChI Key: PSWSUPVPBCUOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide, also known as ETC-159, is a small molecule inhibitor that has been studied for its potential therapeutic effects in cancer treatment.

Mechanism of Action

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide works by inhibiting the activity of the enzyme GLI1, which is involved in the Hedgehog signaling pathway. This pathway plays a critical role in cell growth and differentiation, and is often dysregulated in cancer cells. By inhibiting GLI1, 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide disrupts this pathway and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce tumor growth and metastasis in preclinical models. In addition, 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide is its high potency and specificity for GLI1 inhibition. This makes it a valuable tool for studying the Hedgehog signaling pathway and its role in cancer. However, one limitation is that 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide has poor solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide. One area of interest is in developing more potent and selective GLI1 inhibitors based on the structure of 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide. Another area of interest is in studying the potential use of 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide in combination with other cancer therapies, such as immunotherapy. Finally, further research is needed to determine the optimal dosing and administration of 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide in clinical trials.

Synthesis Methods

The synthesis of 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with thionyl chloride to form 4-ethoxyphenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzamide to form the final product, 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide. The synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide has been studied extensively in preclinical models for its potential therapeutic effects in cancer treatment. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, melanoma, and pancreatic cancer. 4-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzamide has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in these models.

properties

IUPAC Name

4-[(4-ethoxyphenyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-21-14-9-7-13(8-10-14)19-16(22)18-12-5-3-11(4-6-12)15(17)20/h3-10H,2H2,1H3,(H2,17,20)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWSUPVPBCUOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0142994.P001

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